molecular formula C7H5ClN2O B1206964 1-Propargyl-5-chloropyrimidin-2-one CAS No. 63331-26-0

1-Propargyl-5-chloropyrimidin-2-one

Cat. No. B1206964
Key on ui cas rn: 63331-26-0
M. Wt: 168.58 g/mol
InChI Key: OZVGZWRCMBFDBF-UHFFFAOYSA-N
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Patent
US04395406

Procedure details

A mixture of the potassium salt of 5-chloropyrimid-2-one (0.009 mol) and propargyl bromide (0.013 mol) in dimethylformamide (40 ml) was stirred at room temperature for 18 h. The solvent was then removed at reduced pressure (1 mm Hg) and the residue was extracted with chloroform (150 ml). The chloroform solution was passed through a column of Al2O3 (Woelm; 30 g, activity III). Evaporation of the chloroform eluates left a solid which was triturated with a little ether before recrystallization from EtOAc; yield 56%, m.p. 130° C. (Found: C, 50.11; H, 2.95. Calc. for C7H5ClN2O: C, 49.87; H, 2.99).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.009 mol
Type
reactant
Reaction Step One
Quantity
0.013 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[K].[Cl:2][C:3]1[CH:4]=[N:5][C:6](=[O:9])[NH:7][CH:8]=1.[CH2:10](Br)[C:11]#[CH:12]>CN(C)C=O>[CH2:12]([N:5]1[CH:4]=[C:3]([Cl:2])[CH:8]=[N:7][C:6]1=[O:9])[C:11]#[CH:10] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0.009 mol
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Name
Quantity
0.013 mol
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed at reduced pressure (1 mm Hg)
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with chloroform (150 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the chloroform
WAIT
Type
WAIT
Details
eluates left a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with a little ether before recrystallization from EtOAc

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C#C)N1C(N=CC(=C1)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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